The compound 2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide; bromide is a complex organic molecule with significant pharmaceutical relevance. It is primarily known as Darifenacin hydrobromide, which is used as an antimuscarinic agent for the treatment of overactive bladder. This compound acts by inhibiting the action of acetylcholine on muscarinic receptors, thus reducing involuntary bladder contractions.
Darifenacin hydrobromide is classified under muscarinic antagonists and is specifically utilized in urology. It is marketed under the trade name Enablex by Novartis. The Chemical Abstracts Service (CAS) number for this compound is 133099-07-7. Its molecular formula is , and it has a molecular weight of approximately 482.46 g/mol .
The synthesis of Darifenacin hydrobromide involves several steps, typically starting from simpler precursors. A notable method includes:
This method emphasizes cost-effectiveness and environmental sustainability while maintaining high purity levels of the final product.
Darifenacin hydrobromide undergoes various chemical reactions that are essential for its synthesis and functionality:
These reactions are critical for achieving the desired pharmacological properties.
Darifenacin functions primarily as an antagonist at muscarinic acetylcholine receptors, particularly subtype M3, which are predominantly found in bladder smooth muscle. By blocking these receptors, Darifenacin effectively reduces bladder contractions and increases bladder capacity.
The mechanism can be summarized as follows:
Darifenacin hydrobromide exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
Darifenacin hydrobromide finds its primary application in medicine as an antimuscarinic agent for treating overactive bladder syndrome. Its ability to selectively inhibit muscarinic receptors makes it a valuable therapeutic option for managing urinary incontinence and related conditions.
In addition to its clinical applications, ongoing research explores potential uses in other areas such as:
This compound showcases significant potential beyond its current applications, warranting further investigation into its broader pharmacological effects.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2